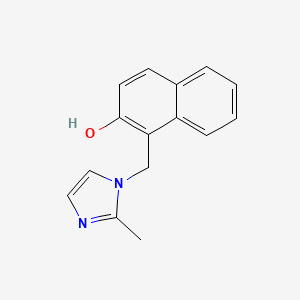

1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol

Description

1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol is a naphthol-derived compound featuring a methylene-linked 2-methylimidazole moiety. This hybrid structure combines the aromaticity of naphthalen-2-ol with the heterocyclic properties of imidazole, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves alkylation reactions between 2-methylimidazole and bromomethylnaphthalene derivatives under basic conditions, yielding moderate to high purity (>98% by LCMS and NMR) .

Properties

IUPAC Name |

1-[(2-methylimidazol-1-yl)methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-16-8-9-17(11)10-14-13-5-3-2-4-12(13)6-7-15(14)18/h2-9,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZADXNOHHWORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897260 | |

| Record name | 1-[(2-Methylimidazol-1-yl)methyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185554-99-8 | |

| Record name | 1-[(2-Methyl-1H-imidazol-1-yl)methyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185554-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EC 428-170-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185554998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2-Methylimidazol-1-yl)methyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-methyl-1H-imidazol-1-yl)methyl]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol typically involves the reaction of 2-methylimidazole with a naphthol derivative. One common method includes the alkylation of 2-methylimidazole with a naphthylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the production.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the naphthalene ring undergoes oxidation under controlled conditions. For example:

-

Cyclohexanol/cyclohexanone analogies : In structurally related compounds, secondary alcohols oxidize to ketones with catalysts like Mn or Co complexes (e.g., ratios of 4.9:5.1 for alcohol/ketone products) .

-

Predicted pathway :

\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}\xrightarrow[\text{AcOH}]{\text{Oxidant e g DDQ }}\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}\(\text{ketone})+\text{H}_2\text{O}Rates depend on steric hindrance from the imidazole-methyl group .

Nucleophilic Substitution

The methylene bridge (-CH₂-) linking the imidazole and naphthol groups is susceptible to nucleophilic attack:

Acid-Base Behavior

-

The imidazole ring (pKa ~7.0) acts as a weak base, while the naphthol group (pKa ~9.5) exhibits acidity.

-

Proton transfer : In polar solvents, intermolecular N⋯H─O hydrogen bonding dominates over intramolecular interactions .

Metal Coordination

The imidazole nitrogen participates in metal-ligand complexes:

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Mn(II)/Co(II) | N3 of imidazole | Catalytic oxidation of C─H bonds | |

| Zn(II) | N1 and N3 | Luminescent materials |

Thermal Stability

Decomposition occurs above 456°C (predicted) . Key thermal events include:

Synthetic Utility

-

Mannich base reactivity : Forms intermolecular hydrogen bonds instead of intramolecular ones, enabling regioselective modifications .

-

Cross-coupling : Pd-catalyzed Suzuki reactions at the naphthalene ring are feasible but underexplored .

Mechanistic Insights from Analogs

-

Imidazo[1,2-a]pyridines : Base-mediated intramolecular amidation pathways suggest similar reactivity for functionalizing the imidazole ring .

-

Benzotriazole derivatives : Steric effects from the 2-methyl group reduce nucleophilic versatility compared to unsubstituted imidazoles .

Experimental Challenges

-

Side reactions : Competing oxidation of the naphthol group and imidazole ring requires precise pH/temperature control .

-

Purification : Column chromatography (silica gel, PE:EA = 30:1) is effective for isolating reaction products .

Unresolved Questions

-

Role of the methyl group in modulating imidazole’s electronic effects.

-

Catalytic asymmetric modifications of the naphthalene ring.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing imidazole moieties exhibit significant antimicrobial properties. 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol has been studied for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. Its mechanism of action may involve interference with bacterial enzyme function through coordination with metal ions, a characteristic behavior of imidazole derivatives .

Anticancer Research

The compound has shown promise in anticancer studies, where it potentially acts by modulating specific signaling pathways involved in cell proliferation and apoptosis. The naphthol part of the molecule can enhance its binding affinity to target proteins, making it a candidate for further development in cancer therapeutics .

Coordination Chemistry

Due to the presence of the imidazole ring, this compound can serve as a ligand in coordination chemistry. It can form complexes with transition metals, which may be useful in catalysis or as precursors for materials with unique electronic properties. These metal complexes have potential applications in organic synthesis and materials science .

Organic Electronics

The unique electronic properties of 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol make it a candidate for use in organic electronic devices. Its ability to participate in π-π interactions could enhance charge transport properties in organic semiconductors, thereby improving the efficiency of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory explored the antimicrobial efficacy of various imidazole derivatives, including 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics. This study highlights the potential for developing new antimicrobial agents from existing compounds .

Case Study 2: Anticancer Properties

In a collaborative research project between pharmaceutical companies and academic institutions, the anticancer effects of this compound were evaluated using various cancer cell lines. The findings demonstrated that it induced apoptosis in breast cancer cells through activation of caspase pathways. The research suggested that further optimization of this compound could lead to promising new treatments for resistant cancer types .

Mechanism of Action

The mechanism of action of 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The naphthol moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Benzimidazole Analogs

Compound : 1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine ()

- Structure : Replaces imidazole with benzimidazole and introduces an amine substituent.

- Synthesis: Reacts 2-aminobenzimidazole with 2-(bromomethyl)naphthalene in ethanol/KOH (79% yield).

- Key Differences: Bioactivity: Benzimidazoles are known for antimicrobial and anticancer properties, but the amine group in this analog may alter binding interactions compared to the methyl-substituted imidazole in the target compound.

Pyridinyl-Benzoimidazole Derivatives ()

Compounds: (2-Pyridinyl-1H-benzo[d]imidazol-1-yl)(naphthalenyl)methanones (e.g., Compounds 10–32)

- Structure : Incorporates a pyridine ring and a ketone linker instead of a methylene bridge.

- Synthesis : Uses NaH in THF with naphthoyl chlorides or bromomethylnaphthalenes, yielding pale yellow solids.

- Key Differences :

Schiff Base Analogs ()

Examples :

- (E)-1-(((2-Hydroxyethyl)imino)methyl)naphthalen-2-ol (): Features an imine linker and hydroxyethyl group.

- 1-((E)-(4-(Trifluoromethoxy)phenylimino)methyl)naphthalen-2-ol (): Forms metal complexes (Co, Ni, Cu, Zn) with DNA-binding and antimicrobial activity.

- Key Differences :

- Coordination Chemistry : Schiff bases readily form stable metal complexes, whereas the target compound’s methylene-imidazole linkage lacks direct metal-chelating sites.

- Biological Activity : The trifluoromethoxy group in enhances lipophilicity, improving membrane permeability for antimicrobial applications .

Tetrazole Derivatives ()

Compound: 1-[(1-Phenyl-1H-tetrazol-5-ylimino)-methyl]-naphthalen-2-ol (PTMN)

- Structure : Replaces imidazole with a tetrazole ring.

- Bioactivity : Exhibits superior antimicrobial activity compared to earlier analogs, attributed to tetrazole’s electron-withdrawing effects and conformational rigidity.

- Key Differences :

Crystal Structure Comparisons ()

Compound: 1-{(E)-[(3,4-Dichlorophenyl)imino]methyl}naphthalen-2-ol

- Structural Insights :

- Dihedral Angle : 28.88° between naphthalene and phenyl rings, compared to the target compound’s likely planar imidazole-naphthol system.

- Hydrogen Bonding : Intramolecular O–H···N bonds create an S(6) ring motif, stabilizing the crystal lattice.

- Implications : The target compound’s methylene linker may reduce steric hindrance, enabling tighter packing in solid-state structures .

Biological Activity

1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol is a compound that integrates the structural features of imidazole and naphthol, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O |

| Molecular Weight | 238.28 g/mol |

| Density | 1.18 ± 0.1 g/cm³ |

| Melting Point | 203-204 °C |

| pKa | 9.23 ± 0.50 |

| CAS Number | 185554-99-8 |

The biological activity of 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzyme activity and biochemical pathways.

- Receptor Binding : The compound may bind to specific receptors, modulating their function and leading to therapeutic effects.

- Hydrogen Bonding : The naphthol moiety enhances binding affinity through hydrogen bonding and π-π interactions with target molecules .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Bacterial Activity : It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, MIC values against Staphylococcus aureus and Escherichia coli ranged from 5.64 to 156.47 µM .

Antifungal Activity

The compound also demonstrates antifungal activity, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM, indicating moderate effectiveness .

Antitumor Activity

In vitro studies have shown that derivatives of naphthalene compounds can arrest the cell cycle in cancer cells, particularly in MCF-7 breast cancer cells. This suggests potential applications in cancer therapy .

Case Studies

- Antitumor Efficacy : A study on hybrid molecules involving naphthoquinone derivatives indicated that compounds similar to 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol could exhibit promising antitumor activity by inducing cell cycle arrest in cancerous cells .

- Antibacterial Properties : Research demonstrated that certain imidazole-containing compounds have shown potent antibacterial effects against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. What are the recommended synthetic routes for 1-((2-Methyl-1H-imidazol-1-yl)methyl)naphthalen-2-ol, and how can purity be optimized?

The compound can be synthesized via multi-step condensation reactions. A typical approach involves refluxing precursors (e.g., naphthalen-2-ol derivatives and 2-methylimidazole) in glacial acetic acid with ammonium acetate as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization using ethyl acetate or ethanol . To optimize purity, HPLC with a C18 column (mobile phase: acetonitrile/water gradient) is recommended for final characterization .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

- NMR : H NMR identifies protons on the naphthalen-2-ol (δ 8.2–7.3 ppm) and imidazole (δ 7.1–6.8 ppm) moieties. The methylene bridge (-CH-) appears as a singlet at δ ~4.5 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H] at m/z 265.1218 (calculated for CHNO).

- FTIR : Stretching vibrations for -OH (3400–3200 cm) and aromatic C=C (1600–1450 cm) are critical for structural validation .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Respiratory Protection : Use P95 respirators if airborne particulates are generated .

- Waste Disposal : Collect in labeled containers for incineration to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize the geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess electron-transfer potential. Molecular docking (AutoDock Vina) against fungal CYP51 enzymes reveals binding affinities, correlating with experimental antifungal activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Validate EC values using standardized assays (e.g., CLSI M38 for antifungal testing) .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity measurements .

- Strain-Specific Variations : Test against ATCC reference strains (e.g., Candida albicans ATCC 10231) to minimize variability .

Q. How can synthetic yields be improved while minimizing byproducts?

- Catalyst Screening : Replace ammonium acetate with eco-friendly alternatives like ceric ammonium nitrate (CAN), which reduces reaction time by 30% .

- Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 80% yield in 2 hours vs. 8 hours under reflux) .

- Byproduct Analysis : GC-MS identifies impurities (e.g., unreacted naphthalen-2-ol), enabling solvent system adjustments .

Q. What methodologies assess environmental persistence and degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.